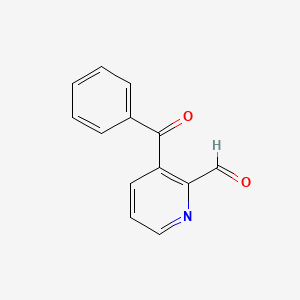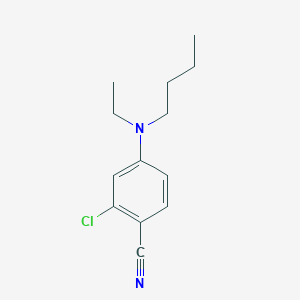![molecular formula C15H22N2O2 B12546187 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 672912-58-2](/img/structure/B12546187.png)
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl} group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable pyridine derivative. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with a pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone or iodine.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxone, iodine
Reduction: Hydrazine, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has several applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis and as a precursor to other reactive intermediates.
Medicine: Investigated for its potential use in drug development and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of light stabilizers and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyridine ring and the steric hindrance provided by the tetramethylpiperidinyl group. These interactions can influence various biochemical pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications
Uniqueness
2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring and a sterically hindered piperidine group. This structure imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
672912-58-2 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)9-7-10-15(3,4)17(14)19-13(18)12-8-5-6-11-16-12/h5-6,8,11H,7,9-10H2,1-4H3 |
Clave InChI |
VGHGGMZKAOEEHB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(=O)C2=CC=CC=N2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)



![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
